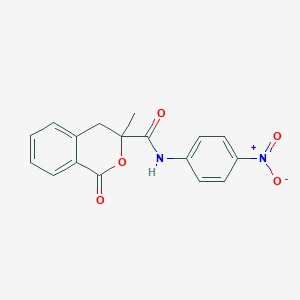
3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Descripción general
Descripción
3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, also known as MI-2, is a small molecule inhibitor that has been shown to target the MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) protein. MI-2 is a promising therapeutic agent for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors.
Mecanismo De Acción
3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide binds to the active site of MALT1 and inhibits its proteolytic activity. MALT1 is a key signaling protein that is involved in the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which is a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. By inhibiting MALT1, 3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide prevents the activation of NF-κB and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. 3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has also been shown to inhibit the proliferation of T cells and B cells, which are involved in the immune response. 3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to have low toxicity in animals, indicating that it may have potential as a therapeutic agent for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is that it is a small molecule inhibitor that can be easily synthesized and modified. 3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to be effective in inhibiting the activity of MALT1 in vitro and in vivo. One limitation of 3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is that it may have off-target effects, which could lead to unwanted side effects. Further studies are needed to determine the specificity of 3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide for MALT1 and to optimize its pharmacological properties.
Direcciones Futuras
There are several future directions for the development of 3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide as a therapeutic agent. One direction is to optimize the pharmacological properties of 3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, such as its bioavailability, stability, and specificity for MALT1. Another direction is to investigate the combination of 3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its efficacy. Furthermore, the use of 3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide as a tool for studying the role of MALT1 in cancer and immune cells could provide valuable insights into the mechanisms of cancer and immune cell signaling.
Aplicaciones Científicas De Investigación
3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been extensively studied for its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide inhibits the activity of MALT1, which is a key signaling protein involved in the survival and proliferation of cancer cells. 3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors in animal models.
Propiedades
IUPAC Name |
3-methyl-N-(4-nitrophenyl)-1-oxo-4H-isochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-17(10-11-4-2-3-5-14(11)15(20)24-17)16(21)18-12-6-8-13(9-7-12)19(22)23/h2-9H,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDQBZHWPXBWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4140709.png)
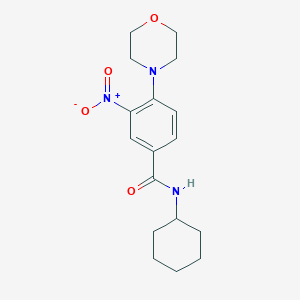
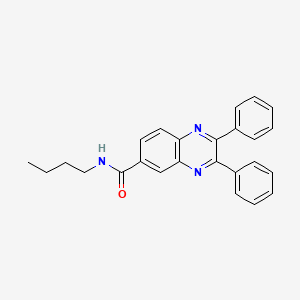


![N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-1-butanamine hydrochloride](/img/structure/B4140743.png)
![N'-[2-(3-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,3-propanediamine hydrochloride](/img/structure/B4140751.png)
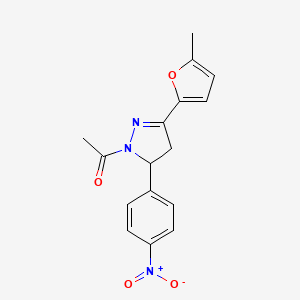
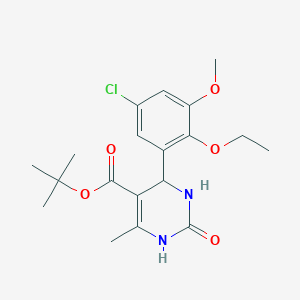
![6-(2-fluorophenyl)-2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinoline](/img/structure/B4140770.png)
![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4140774.png)

![2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N,N-diphenylacetamide](/img/structure/B4140799.png)
![N-[2-(diethylamino)ethyl]-5-nitro-4,6-pyrimidinediamine](/img/structure/B4140805.png)